Glucagon-like peptide 1 (7-36)amide is a biologically active peptide hormone derived from proglucagon, primarily synthesized in the intestinal L-cells. This peptide plays a crucial role in glucose metabolism and is involved in various physiological processes, including insulin secretion, appetite regulation, and gastrointestinal motility. The compound is classified as an incretin hormone, which is a type of hormone that stimulates insulin secretion in response to food intake.
Glucagon-like peptide 1 (7-36)amide is produced through the enzymatic cleavage of proglucagon, a precursor molecule found in the pancreas and intestines. The synthesis occurs mainly in the L-cells of the intestinal mucosa, where it is released into the bloodstream following nutrient ingestion. This peptide belongs to the class of G protein-coupled receptor agonists and is recognized for its therapeutic potential in managing type 2 diabetes mellitus and obesity due to its glucose-lowering effects and appetite-suppressing properties .
The synthesis of glucagon-like peptide 1 (7-36)amide can be achieved through various methodologies, including solid-phase peptide synthesis (SPPS) and liquid-phase synthesis. The most common method involves the use of Fmoc chemistry on a solid support, allowing for sequential addition of amino acids.
Recent advancements have focused on high-throughput parallel synthesis optimization, utilizing automated synthesizers like the Symphony X peptide synthesizer. This approach enables rapid screening of different coupling reagents and resins to maximize yield and purity. For instance, Rink Amide ChemMatrix resin has been shown to provide high crude purities when combined with coupling reagents such as HCTU or COMU .
Glucagon-like peptide 1 (7-36)amide has a specific amino acid sequence that contributes to its biological activity. The sequence is characterized by a unique arrangement of amino acids that facilitates its interaction with the glucagon-like peptide 1 receptor.
The primary chemical reactions involving glucagon-like peptide 1 (7-36)amide include its binding to the glucagon-like peptide 1 receptor, which initiates a cascade of intracellular signaling events. These reactions are typically mediated by G protein-coupled receptor mechanisms, leading to increased intracellular cyclic adenosine monophosphate levels.
The mechanism of action for glucagon-like peptide 1 (7-36)amide involves its binding to the glucagon-like peptide 1 receptor on pancreatic beta cells. This interaction triggers several downstream effects:
The biological activity of glucagon-like peptide 1 (7-36)amide typically lasts for about 1–2 minutes in circulation due to rapid degradation by enzymes like dipeptidyl peptidase IV .
Relevant data indicate that modifications to glucagon-like peptide 1 (7-36)amide can significantly enhance its pharmacokinetic properties, leading to longer-lasting therapeutic effects .
Glucagon-like peptide 1 (7-36)amide has several important applications in scientific research and medicine:
Glucagon-like peptide 1 (7-36)amide originates from the tissue-specific post-translational processing of the proglucagon precursor, encoded by the GCG gene. This gene is expressed in intestinal enteroendocrine L-cells, pancreatic alpha-cells, and specific brainstem neurons (notably in the nucleus of the solitary tract). Identical messenger RNA transcripts are generated across these tissues, but differential cleavage by prohormone convertases yields distinct bioactive peptides [1] [7].
In intestinal L-cells, proglucagon undergoes proteolytic cleavage primarily by prohormone convertase 1/3 (PC1/3), liberating glicentin, glucagon-like peptide 1 (7-37), and glucagon-like peptide 2. Glucagon-like peptide 1 (7-37) is subsequently amidated at its C-terminal arginine residue to form the predominant circulating isoform, glucagon-like peptide 1 (7-36)amide. This amidated form constitutes >80% of secreted glucagon-like peptide 1 in humans [1] [9]. Conversely, pancreatic alpha-cells express prohormone convertase 2 (PC2), which processes proglucagon into glucagon, glicentin-related pancreatic polypeptide, and the major proglucagon fragment—but not glucagon-like peptide 1 (7-36)amide [6] [7]. Developmental studies in rats confirm that intestinal glucagon-like peptide 1 (7-36)amide content increases 100-fold from fetal stages to adulthood, reflecting functional maturation of L-cell processing [3].
Table 1: Tissue-Specific Proglucagon Processing Products
Tissue | Dominant Prohormone Convertase | Major Bioactive Products |
---|---|---|
Intestinal L-cells | Prohormone convertase 1/3 | Glicentin, Glucagon-like peptide 1 (7-36)amide, Glucagon-like peptide 2 |
Pancreatic α-cells | Prohormone convertase 2 | Glucagon, Major proglucagon fragment, Glicentin-related pancreatic polypeptide |
Brainstem Neurons | Prohormone convertase 1/3 | Glucagon-like peptide 1 (7-36)amide, Glucagon-like peptide 2 |
Prohormone convertase 1/3 and prohormone convertase 2 exhibit mutually exclusive expression patterns that dictate glucagon-like peptide 1 (7-36)amide production. Prohormone convertase 1/3 recognizes dibasic residues (Arg-Arg, Lys-Arg) flanking glucagon-like peptide 1 within proglucagon, cleaving at position 6-7 to generate glucagon-like peptide 1 (7-37). Carboxypeptidase E then removes C-terminal basic residues, followed by peptidylglycine α-amidating monooxygenase-mediated amidation to yield glucagon-like peptide 1 (7-36)amide [1] [6]. In streptozotocin-induced diabetic rats, pancreatic prohormone convertase 1/3 expression increases dramatically in alpha-cells, leading to uncharacteristic glucagon-like peptide 1 (7-36)amide production within the pancreas—demonstrating pathological plasticity in prohormone convertase regulation [6]. Prohormone convertase 2, however, cleaves proglucagon at different sites (positions 33-34, 57-58, 66-67), preventing glucagon-like peptide 1 liberation [1] [7].
The primary sequence of human glucagon-like peptide 1 (7-36)amide is His7-Ala-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg36-NH2. This 30-amino acid peptide derives from proglucagon residues 78-107, with C-terminal amidation occurring at Arg36 [1] [9]. Amidation is catalysed by peptidylglycine α-amidating monooxygenase, which converts glycine-extended glucagon-like peptide 1 (7-37) into glucagon-like peptide 1 (7-36)amide. This modification is functionally critical: non-amidated glucagon-like peptide 1 (7-37) exhibits reduced receptor binding affinity and impaired metabolic stability compared to the amidated form [1] [10]. Notably, amidated and non-amidated isoforms coexist in circulation, but glucagon-like peptide 1 (7-36)amide predominates (>80%) in humans due to efficient amidation mechanisms in L-cells [1] [3].
Table 2: Functional Impact of Glucagon-Like Peptide 1 (7-36)amide Amidation
Structural Feature | Chemical Consequence | Functional Significance |
---|---|---|
C-terminal Arg36 amidation | Neutralization of negative charge | Enhanced G protein-coupled receptor binding affinity (Kd = 204 picomolar in RINm5F cells) [9] |
Protection against carboxypeptidase degradation | Extended plasma half-life (though still <2 minutes due to dipeptidyl peptidase 4 susceptibility) | |
N-terminal His7-Ala8 | Dipeptidyl peptidase 4 cleavage site | Rapid inactivation to glucagon-like peptide 1 (9-36)amide (half-life ≈1.5-2 minutes) [1] |
Nuclear magnetic resonance spectroscopy in membrane-mimetic environments (dodecylphosphocholine micelles) reveals that glucagon-like peptide 1 (7-36)amide adopts two distinct α-helical domains connected by a flexible linker:
The C-terminal helix (residues 18-29) contains a high proportion of hydrophobic residues (Phe22, Ile23, Ala24, Trp25, Leu26, Val27), facilitating membrane interaction. This amphipathic helix positions hydrophobic sidechains toward the micelle interior while exposing hydrophilic residues (Glu21, Lys28) to solvent. Crucially, the linker region (Gly16-Gln18) enables a 20-40° bend between helices, reorienting their hydrophobic faces to form a contiguous lipid-binding surface. This structural arrangement is conserved across mammalian glucagon-like peptide 1 homologs and is essential for glucagon-like peptide 1 receptor activation [4] [10]. Disruption of helical continuity—particularly in the C-terminal domain—reduces receptor affinity by >90%, underscoring the biological significance of this structural motif [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5